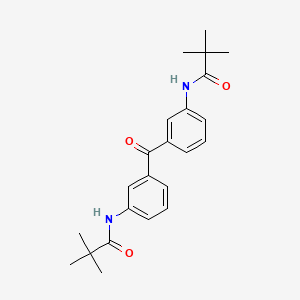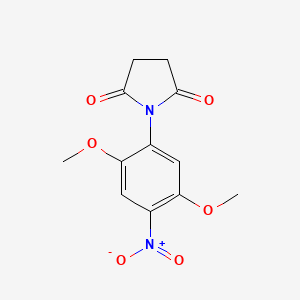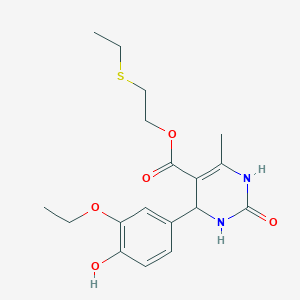
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(carbonyldi-3,1-phenylene)bis(2,2-dimethylpropanamide), commonly referred to as DCDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCDP is a white crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process involving the reaction of 3,1-phenylenediamine with 2,2-dimethylpropanoyl chloride.
Mécanisme D'action
The mechanism of action of DCDP is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DCDP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DCDP inhibits the activity of certain enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that DCDP exhibits anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCDP in lab experiments is its relative ease of synthesis. DCDP can be synthesized using relatively simple laboratory equipment and procedures. However, one of the limitations of using DCDP in lab experiments is its potential toxicity. DCDP has been shown to exhibit toxic effects in some cell lines, and caution should be exercised when handling the compound.
Orientations Futures
There are several potential future directions for research on DCDP. One area of interest is the development of DCDP-based drugs for the treatment of inflammatory and cancerous diseases. Another potential area of research is the development of new synthetic methodologies using DCDP as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of DCDP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DCDP involves several steps. Firstly, 3,1-phenylenediamine is reacted with thionyl chloride to form 3,1-phenylenediamine dihydrochloride. This is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, DCDP. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DCDP has been studied for its potential uses in various fields of scientific research. One of the most significant applications of DCDP is in the field of organic synthesis. DCDP can be used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential use in the field of medicinal chemistry. DCDP has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[3-[3-(2,2-dimethylpropanoylamino)benzoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-22(2,3)20(27)24-17-11-7-9-15(13-17)19(26)16-10-8-12-18(14-16)25-21(28)23(4,5)6/h7-14H,1-6H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQOHDPBBIYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5070327.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)


![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)

![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)